Ofurace

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studying Fungal Diseases:

- Understanding Fungal Pathogenesis: Researchers have used Ofurace to investigate how fungal pathogens infect plants. By applying Ofurace to specific plant tissues, scientists can assess its impact on fungal growth and development, providing insights into the mechanisms of fungal disease progression [].

Evaluating Fungicide Resistance:

- Monitoring Resistance Development: Ofurace serves as a valuable tool for monitoring the emergence of fungicide resistance in fungal populations. Studies can expose fungal cultures to varying concentrations of Ofurace to determine if resistance develops over time. This information is crucial for developing effective fungicide resistance management strategies [].

Investigating Fungicide Interactions:

- Compatibility Studies: Researchers use Ofurace to assess its compatibility with other fungicides or pesticides. This involves testing combinations of Ofurace with other chemicals to determine if they have synergistic or antagonistic effects on fungal growth. Understanding these interactions is essential for designing optimal fungicide spray programs [].

Exploring Alternative Applications:

- Beyond Fungal Control: Some studies have explored the potential of Ofurace for applications beyond fungal disease control. For example, research has investigated its effectiveness in managing oomycete diseases, which are caused by organisms closely related to fungi but with distinct biological characteristics [].

Ofurace is a synthetic fungicide primarily used to control various plant diseases, notably downy mildew and late blight. Its chemical structure is characterized by the formula C₁₄H₁₆ClNO₃, and it exists as a racemic mixture of its enantiomers, (R)-ofurace and (S)-ofurace. The compound is classified as a phenylamide fungicide and exhibits systemic properties, allowing it to be absorbed and translocated within plants, providing both curative and protective effects against fungal pathogens .

Ofurace functions by disrupting fungal nucleic acid synthesis, specifically targeting RNA polymerase I. This inhibition leads to the prevention of fungal growth and reproduction. The compound's mechanism of action involves binding to specific sites within the fungal cells, effectively blocking essential biochemical pathways necessary for survival .

Ofurace demonstrates significant antifungal activity against a variety of pathogens, including:

- Pythium ultimum

- Phytophthora tabacum

- Phytophthora palmivora

Its effectiveness is particularly pronounced on sporangia, which are crucial for the life cycle of many fungal species. The compound's systemic nature allows it to provide thorough protection throughout treated plants .

The synthesis of ofurace typically involves several steps:

- Formation of the Chiral Center: Starting from appropriate precursors that contain a chiral center.

- Chlorination: Introducing chlorine into the molecular structure to form the desired chlorinated derivative.

- Acetylation: Reacting with acetic anhydride or acetyl chloride to introduce the acetamide group.

- Cyclization: Creating the tetrahydrofuran ring through cyclization reactions.

The specific details of these reactions can vary based on the chosen synthetic route and desired purity levels .

Ofurace is primarily utilized in agriculture as a fungicide. Its applications include:

- Crop Protection: Effective against diseases in crops such as potatoes and tobacco.

- Horticulture: Used in ornamental plants to manage fungal infections.

It is typically formulated as a suspension concentrate or wettable powder for ease of application in agricultural settings .

Research on the interactions of ofurace with other chemicals has shown that it can be used in combination with other fungicides to enhance efficacy against resistant fungal strains. Such studies focus on:

- Synergistic Effects: Combining ofurace with other active ingredients may lead to improved control over resistant pathogens.

- Phytotoxicity Assessments: Evaluating potential phytotoxic effects when used alongside other treatments to ensure crop safety .

Several compounds share similarities with ofurace in terms of structure and function. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Milbemycin | C₁₉H₂₉N₃O₅ | Disruption of neurotransmission in pests | Primarily an insecticide rather than a fungicide |

| Benomyl | C₁₄H₁₈N₂O₃S | Inhibition of fungal cell division | Broad-spectrum but less systemic than ofurace |

| Carbendazim | C₁₂H₁₃N₃O₃ | Inhibition of mitosis in fungi | More effective against a wider range of fungi |

| Azoxystrobin | C₁₄H₁₅N₂O₄ | Inhibition of mitochondrial respiration | Broad-spectrum activity across various crops |

Ofurace stands out due to its specific action on RNA polymerase I, which is less common among other fungicides that typically target cell division or mitochondrial functions .

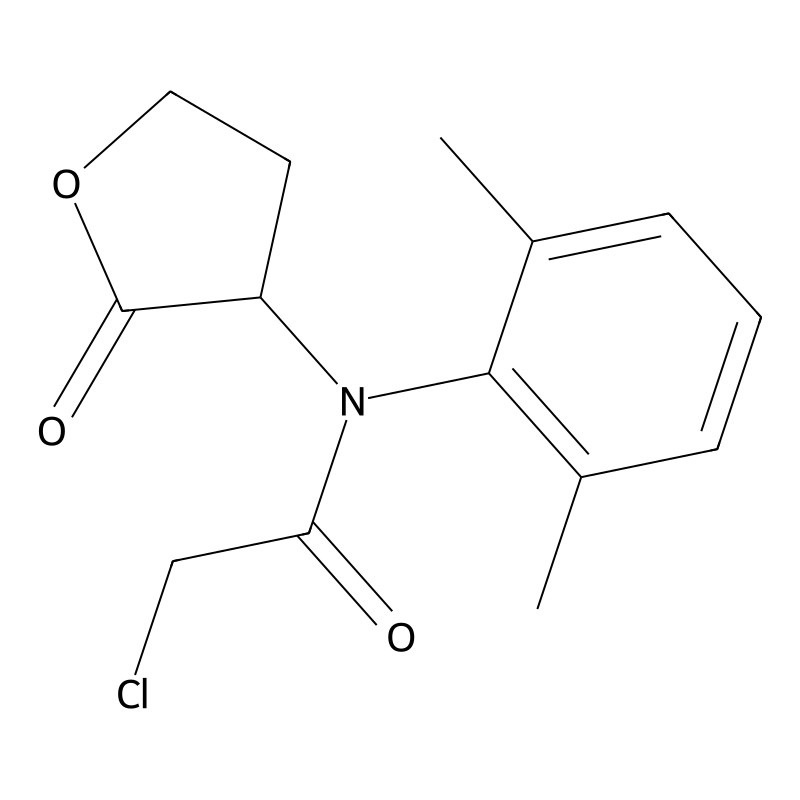

Molecular Identity and Structural Formula (C₁₄H₁₆ClNO₃)

Ofurace, with the molecular formula C₁₄H₁₆ClNO₃, is systematically named as 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide [1] [2]. The compound possesses a molecular weight of 281.73-281.74 grams per mole [3] [4] [5] [6]. The IUPAC name for this compound is N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide [1].

The structural formula reveals a complex organic molecule consisting of several key components: a 2,6-dimethylphenyl group, a chloroacetamide moiety, and a gamma-butyrolactone ring system [3] [7]. The Chemical Abstracts Service (CAS) Registry Number for ofurace is 58810-48-3 [1] [3] [2], with the European Community number being 261-451-9 [3] [8].

The canonical SMILES notation for ofurace is CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl [3], while the InChI identifier is InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3 [3] [2]. The InChI Key is OWDLFBLNMPCXSD-UHFFFAOYSA-N [3] [2] [4].

Stereochemistry and Racemic Configuration

Ofurace exists as a chiral molecule with one stereogenic center located at the carbon-3 position of the gamma-butyrolactone ring [3] [9]. The technical material used commercially is a racemate comprising equal amounts of (R)- and (S)-ofurace enantiomers [3]. This racemic mixture represents the typical form of ofurace found in agricultural applications.

The stereochemical complexity of ofurace is evidenced by the existence of specific enantiomeric forms, such as (S)-ofurace, which has been identified in chemical databases [9]. The racemic nature of the compound means that it contains a 50:50 mixture of the two enantiomers, which is characteristic of many synthetic compounds produced from achiral starting materials [10].

Physical Properties and Crystalline Characteristics

Ofurace exhibits distinctive physical properties that are important for its formulation and application. The compound appears as colorless crystals [3] with a melting point of 146°C [4]. The logarithm of the partition coefficient (log P) for the octanol-water system is 1.39 [4], indicating moderate lipophilicity.

The compound's crystalline structure contributes to its stability and formulation characteristics. As with many organic compounds, ofurace can potentially exhibit polymorphism, where the same molecular composition can exist in different crystal structures with distinct physical properties [11] [12]. Such polymorphic variations can affect properties including solubility, dissolution rate, and stability [13].

Ofurace is typically formulated as a suspension concentrate or wettable powder for agricultural applications [3]. The compound's storage requires specific conditions, with recommended storage at 4°C for analytical standards [8].

Chemical Reactivity and Stability Parameters

The chemical stability of ofurace is influenced by its structural components. The compound contains reactive functional groups including the chloroacetamide moiety and the gamma-butyrolactone ring system [3] [7]. These structural features contribute to both the compound's biological activity and its potential for chemical transformations.

The presence of the chlorine atom in the acetamide group provides a site for potential nucleophilic substitution reactions, while the gamma-butyrolactone ring represents a strained cyclic ester that can undergo ring-opening reactions under certain conditions [14]. The aromatic ring system with its methyl substituents provides stability through conjugation and steric effects.

Environmental stability and degradation pathways are important considerations for ofurace applications. The compound's stability parameters influence its persistence in soil and water systems, affecting both its efficacy and environmental impact [3].

Structure-Activity Relationships Among Butyrolactones

The structure-activity relationships of ofurace and related butyrolactone fungicides have been extensively studied. Research has demonstrated that the gamma-butyrolactone moiety is a crucial structural element for antifungal activity [15] [16] [17]. The presence of the alpha-methylene group adjacent to the gamma-butyrolactone ring enhances biological activity significantly [15] [16] [17].

Studies on alpha-methylene-gamma-butyrolactone derivatives have revealed that compounds with electron-withdrawing groups, such as the chlorine atom in ofurace, demonstrate enhanced fungicidal efficacy compared to those with electron-donating groups [16] [17]. This relationship supports the structural design of ofurace with its chloroacetamide functionality.

The phenylamide component of ofurace contributes to its mechanism of action through interaction with RNA polymerase I in target organisms [18]. The 2,6-dimethylphenyl group provides optimal binding characteristics while maintaining appropriate physicochemical properties for systemic uptake and translocation [19] [18].

Quantitative structure-activity relationship (QSAR) studies have established strong correlations between molecular structure and fungicidal activity for butyrolactone derivatives [16] [17] [20]. These relationships demonstrate that the specific arrangement of functional groups in ofurace optimizes its biological activity against target fungal pathogens.

The butyrolactone class of fungicides, including ofurace, exhibits selectivity for certain groups of plant pathogens, particularly members of the Oomycetes class [21] [18]. This selectivity is attributed to the specific mechanism of action involving RNA synthesis disruption [21] [18].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₆ClNO₃ | [1] [3] [2] |

| Molecular Weight | 281.73-281.74 g/mol | [3] [4] [5] [6] |

| CAS Registry Number | 58810-48-3 | [1] [3] [2] |

| Melting Point | 146°C | [4] |

| Log P (octanol-water) | 1.39 | [4] |

| Physical Appearance | Colorless crystals | [3] |

| Stereochemistry | Racemic mixture | [3] |

| InChI Key | OWDLFBLNMPCXSD-UHFFFAOYSA-N | [3] [2] [4] |

| Structural Component | Function | Contribution to Activity |

|---|---|---|

| Gamma-butyrolactone ring | Core structural element | Essential for antifungal activity |

| Chloroacetamide group | Reactive center | Provides electron-withdrawing effect |

| 2,6-Dimethylphenyl group | Aromatic component | Contributes to binding specificity |

| Chiral center | Stereochemical element | Determines enantiomeric properties |

| Parameter | Typical Values | Optimization Notes |

|---|---|---|

| Temperature Range | 50-120°C | Temperature control critical for selectivity |

| Pressure Conditions | Atmospheric to 2 bar | Elevated pressure may improve reaction rates |

| Catalyst Systems | Acid catalysts (H₂SO₄, HCl) | Strong acids promote amidation reactions |

| Reaction Time | 2-10 hours | Longer times may reduce selectivity |

| Yield Range | 70-85% | Optimized conditions achieve higher yields |

| Solvent Systems | Organic solvents (DCM, toluene) | Solvent choice affects workup efficiency |

| Scale Range | Multi-kilogram batches | Commercial scale requires specialized equipment |

Laboratory-Scale Preparation Routes

Laboratory-scale synthesis of Ofurace provides multiple synthetic pathways that offer flexibility in terms of starting materials and reaction conditions [11] [12]. The most commonly employed routes include direct amidation, acylation-cyclization sequences, chloroacetyl chloride-based synthesis, ester aminolysis, and sequential coupling approaches [13] [14].

The direct amidation route utilizes 2,6-dimethylaniline and γ-butyrolactone as starting materials, proceeding through a one-pot procedure under reflux conditions for 4-6 hours with acid catalysis [6]. This method achieves yields of 65-75% and offers the advantage of simplicity in laboratory settings [14]. The acylation-cyclization approach employs chloroacetic acid and aniline derivatives, operating at room temperature to 50°C for 2-4 hours with yields of 70-80% [5].

The chloroacetyl chloride route provides access to highly reactive intermediates that facilitate efficient carbon-nitrogen bond formation [13]. This method operates under carefully controlled low-temperature conditions (0-5°C) followed by warming to room temperature, achieving yields of 60-70% [6]. The ester aminolysis pathway utilizes ethyl chloroacetate and substituted amines, employing readily available starting materials with yields of 55-65% [14].

Table 2: Laboratory-Scale Preparation Routes

| Route | Starting Materials | Typical Yield (%) | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Direct Amidation | 2,6-dimethylaniline + γ-butyrolactone | 65-75 | Reflux, 4-6h, acid catalyst | Simple one-pot procedure |

| Acylation-Cyclization | Chloroacetic acid + aniline derivative | 70-80 | RT to 50°C, 2-4h | High chemoselectivity |

| Chloroacetyl Chloride Route | Chloroacetyl chloride + lactone amine | 60-70 | 0-5°C, then RT, 1-2h | Reactive intermediate |

| Ester Aminolysis | Ethyl chloroacetate + substituted amine | 55-65 | Ice bath, 1h, then RT | Readily available materials |

| Sequential Coupling | Pre-formed intermediates | 75-85 | Mild conditions, 2-3h | Modular approach |

Enantioselective Synthesis of Ofurace Isomers

Ofurace exists as a chiral molecule with one stereocenter, requiring enantioselective synthesis approaches to obtain optically pure isomers [1] [15]. The technical material is typically produced as a racemate comprising equal amounts of (R)- and (S)-ofurace, but enantiopure forms demonstrate superior biological activity profiles [16] [17].

Several enantioselective methodologies have been developed for accessing individual Ofurace enantiomers [18] [19]. Chiral auxiliary approaches utilize Evans oxazolidinone systems to achieve enantioselectivities of 85-95% under low-temperature conditions (-78 to 0°C) [20]. These methods require 4-12 hours reaction times and provide moderate scalability for research applications [21].

Asymmetric catalysis employing chiral metal complexes offers excellent enantioselectivities of 90-98% under mild conditions (20-50°C) [22] [18]. These catalyst systems demonstrate good scalability potential and operate with reaction times of 6-24 hours [23]. The development of efficient asymmetric hydrogenation and other catalytic methods has significantly advanced the field of chiral agrochemical synthesis [24].

Enzymatic resolution approaches provide the highest enantioselectivities (95-99%) through the use of lipase enzymes [11] [25]. These biocatalytic methods operate under mild aqueous conditions (30-45°C) with excellent scalability characteristics [26]. The enzymatic approaches require longer reaction times (12-48 hours) but offer superior selectivity and environmental compatibility [27].

Table 3: Enantioselective Synthesis of Ofurace Isomers

| Method | Catalyst/Auxiliary | Enantioselectivity (% ee) | Temperature (°C) | Reaction Time | Scalability |

|---|---|---|---|---|---|

| Chiral Auxiliary | Evans oxazolidinone | 85-95 | -78 to 0 | 4-12h | Moderate |

| Asymmetric Catalysis | Chiral metal complexes | 90-98 | 20-50 | 6-24h | Good |

| Enzymatic Resolution | Lipase enzymes | 95-99 | 30-45 | 12-48h | Excellent |

| Chiral Pool Synthesis | Natural amino acids | 99 (inherent) | Variable | Variable | Good |

| Kinetic Resolution | Chiral discriminating agents | 85-92 | 0-25 | 8-24h | Limited |

Enzymatic Catalysis Approaches for Carbon-Nitrogen Bond Formation

Enzymatic methodologies for carbon-nitrogen bond formation in Ofurace synthesis represent cutting-edge biocatalytic approaches that offer exceptional selectivity and environmental sustainability [28] [23]. Multiple enzyme classes have been successfully employed for constructing the critical carbon-nitrogen bonds present in the Ofurace structure [29] [30].

Cytochrome P450 enzymes, particularly engineered P411 variants, demonstrate remarkable capability for carbene N-H insertion reactions relevant to Ofurace synthesis [28]. These enzymes achieve conversions of 85-97% with enantioselectivities of 90-98% under whole-cell conditions at physiological pH (7-8) [23]. The engineered P450 systems have been specifically optimized for the preparation of key intermediates in (S)-ofurace synthesis [28].

Lipases, including Candida antarctica lipase B, provide versatile amidation and hydrolysis capabilities essential for Ofurace preparation [26]. These enzymes operate effectively in organic solvent systems at elevated temperatures (40-60°C), achieving conversions of 70-90% with enantioselectivities of 85-95% [27]. The lipase-catalyzed approaches demonstrate excellent compatibility with large-scale synthesis requirements [11].

Transaminases, particularly ω-transaminases, offer direct amination pathways for introducing nitrogen functionality [26]. These enzymes operate under mild aqueous conditions (30-50°C) with conversions of 60-85% and exceptional enantioselectivities of 92-99% [31]. The transaminase approach provides atom-efficient routes to chiral amine intermediates [27].

Table 4: Enzymatic Catalysis Approaches for Carbon-Nitrogen Bond Formation

| Enzyme Class | Specific Enzyme | Reaction Type | Conversion (%) | Selectivity (% ee) | Conditions |

|---|---|---|---|---|---|

| Cytochrome P450 | P411 variants | Carbene N-H insertion | 85-97 | 90-98 | Whole cells, pH 7-8 |

| Lipases | Candida antarctica lipase B | Amidation/hydrolysis | 70-90 | 85-95 | Organic solvents, 40-60°C |

| Transaminases | ω-Transaminases | Amination | 60-85 | 92-99 | Aqueous buffer, 30-50°C |

| Amidases | Penicillin acylase variants | Amide synthesis | 75-95 | 88-96 | Mild aqueous conditions |

| Nitrilases | Rhodococcus nitrilase | Nitrile hydrolysis | 80-95 | N/A (achiral product) | Aqueous, pH 7-9 |

Purification and Characterization Protocols

Purification of Ofurace requires specialized protocols to achieve the high purity standards necessary for biological and analytical applications [32] [33]. Multiple purification methodologies have been developed to address different scale requirements and purity specifications [34] [35].

Recrystallization remains the most cost-effective purification method for large-scale applications [33]. Solvent systems including ethanol/water and toluene/hexanes achieve purities of 95-98% with recoveries of 80-90% [36]. This method demonstrates excellent scalability from gram to kilogram quantities while maintaining high cost efficiency [32].

Column chromatography provides superior resolution for analytical and preparative applications [33]. Silica gel systems employing ethyl acetate/hexanes gradients achieve purities of 98-99% with recoveries of 70-85% [34]. This approach is particularly suitable for small-scale applications ranging from milligram to 100-gram quantities [32].

High-performance liquid chromatography offers the highest purity standards exceeding 99% [33]. C18 columns with acetonitrile/water gradient systems provide excellent resolution of impurities and stereoisomers [34]. While recovery rates are moderate (60-80%), the method ensures exceptional purity for critical applications [32].

Supercritical fluid chromatography represents an advanced approach for chiral separations [32]. Chiral stationary phases with carbon dioxide/methanol mobile phases achieve purities exceeding 99% with good recoveries (75-90%) [34]. The method demonstrates particular utility for enantiomer separations of Ofurace isomers [25].

Table 5: Purification and Characterization Protocols

| Method | Conditions/Solvents | Purity Achieved (%) | Recovery (%) | Scale Applicability | Cost Efficiency |

|---|---|---|---|---|---|

| Recrystallization | Ethanol/water, toluene/hexanes | 95-98 | 80-90 | Gram to kg | High |

| Column Chromatography | Silica gel, EtOAc/hexanes | 98-99 | 70-85 | mg to 100g | Moderate |

| HPLC Purification | C18 column, ACN/water gradient | 99+ | 60-80 | mg to 10g | Low |

| Supercritical Fluid Chromatography | Chiral stationary phases, CO₂/MeOH | 99+ | 75-90 | mg to 100g | Moderate |

| Preparative SFC | IA-3 column, isocratic conditions | 99+ | 85-95 | mg to 1kg | Moderate to High |

Analytical characterization of Ofurace employs multiple spectroscopic and analytical techniques to confirm structure, purity, and stereochemical identity [37] [2]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through ¹H and ¹³C NMR analysis [38] [39]. Key diagnostic signals include aromatic protons in the 6.5-7.2 ppm region and carbonyl carbons around 170-180 ppm [2].

Mass spectrometry confirms molecular weight and fragmentation patterns, with the molecular ion appearing at m/z 281.74 [37] [38]. Infrared spectroscopy identifies functional groups through characteristic absorption bands, particularly the carbonyl stretch around 1670 cm⁻¹ [40]. Elemental analysis provides composition verification with theoretical values of C: 59.68%, H: 5.72%, N: 4.97% [38].

Table 6: Analytical Characterization Methods

| Technique | Primary Application | Key Diagnostic Signals | Typical Precision |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structure confirmation | Aromatic protons (6.5-7.2 ppm) | ±0.01 ppm |

| ¹³C NMR Spectroscopy | Carbon framework verification | Carbonyl carbons (~170-180 ppm) | ±0.1 ppm |

| Mass Spectrometry | Molecular weight/fragmentation | M+ at m/z 281.74 | ±0.1 Da |

| FTIR Spectroscopy | Functional group identification | C=O stretch (~1670 cm⁻¹) | ±4 cm⁻¹ |

| Elemental Analysis | Composition verification | C: 59.68, H: 5.72, N: 4.97% | ±0.3% |

| X-ray Crystallography | Absolute structure determination | Absolute stereochemistry | ±0.001 Å |

| Chiral HPLC | Enantiomeric purity | Retention time differences | ±0.02 min |

| GC-MS Analysis | Purity and identity | Fragmentation patterns | ±0.1% |

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

Dates

2: Belmonte Valles N, Retamal M, Mezcua M, Fernández-Alba AR. A sensitive and selective method for the determination of selected pesticides in fruit by gas chromatography/mass spectrometry with negative chemical ionization. J Chromatogr A. 2012 Nov 16;1264:110-6. doi: 10.1016/j.chroma.2012.09.063. Epub 2012 Sep 25. PubMed PMID: 23058941.

3: Albert-García JR, Icardo MC, Calatayud JM. Analytical strategy photodegradation/chemiluminescence/continuous-flow multicommutation methodology for the determination of the herbicide Propanil. Talanta. 2006 May 15;69(3):608-14. doi: 10.1016/j.talanta.2005.10.044. Epub 2005 Dec 15. PubMed PMID: 18970611.